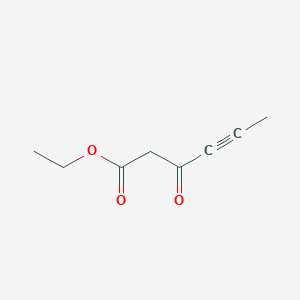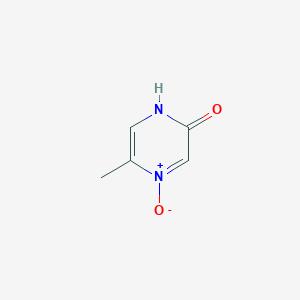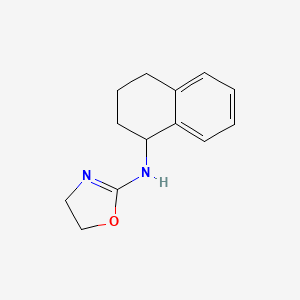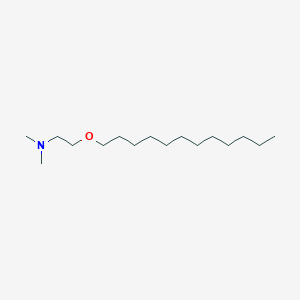
2-(Dodecyloxy)-N,N-dimethylethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dodecyloxy)-N,N-dimethylethan-1-amine is an organic compound with the molecular formula C16H35NO. It is a tertiary amine with a long alkyl chain, making it a surfactant. Surfactants are compounds that lower the surface tension between two substances, such as between a liquid and a gas or between a liquid and a solid. This compound is used in various industrial applications due to its surfactant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecyloxy)-N,N-dimethylethan-1-amine typically involves the reaction of dodecyl alcohol with N,N-dimethylethanolamine. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage. The reaction conditions often include heating the mixture to a temperature of around 100-150°C to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of a continuous flow reactor also improves the efficiency of the reaction and reduces the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dodecyloxy)-N,N-dimethylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding amine oxide.
Reduction: The major products are secondary or primary amines.
Substitution: The major products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
2-(Dodecyloxy)-N,N-dimethylethan-1-amine has several applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to improve the solubility of reactants and products.
Biology: The compound is used in cell lysis buffers to break open cells and release their contents for further analysis.
Medicine: It is used in the formulation of drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: The compound is used in the production of detergents, emulsifiers, and dispersants due to its surfactant properties.
Mécanisme D'action
The mechanism of action of 2-(Dodecyloxy)-N,N-dimethylethan-1-amine is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and interaction of substances. At the molecular level, the long alkyl chain interacts with hydrophobic substances, while the amine group interacts with hydrophilic substances, facilitating the formation of micelles and emulsions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dodecyloxy)ethanol: Similar in structure but lacks the dimethylamine group.
N,N-Dimethyldodecylamine: Similar in structure but lacks the ether linkage.
Dodecylamine: Similar in structure but lacks both the ether linkage and the dimethyl groups.
Uniqueness
2-(Dodecyloxy)-N,N-dimethylethan-1-amine is unique due to the presence of both the ether linkage and the dimethylamine group. This combination provides the compound with enhanced surfactant properties, making it more effective in reducing surface tension and forming stable emulsions compared to its similar counterparts.
Propriétés
Numéro CAS |
51327-68-5 |
|---|---|
Formule moléculaire |
C16H35NO |
Poids moléculaire |
257.45 g/mol |
Nom IUPAC |
2-dodecoxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C16H35NO/c1-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17(2)3/h4-16H2,1-3H3 |
Clé InChI |
DSNJGFLHEVDMHH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-nitrophenyl)azo]-](/img/structure/B14672872.png)
![1-(2,4-Dinitrophenyl)-2-[2-(ethylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14672874.png)
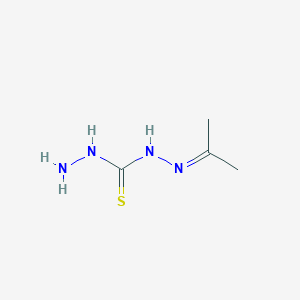
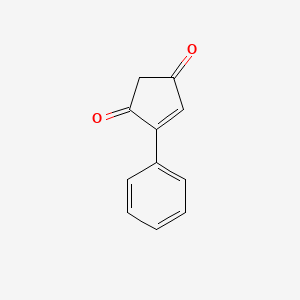
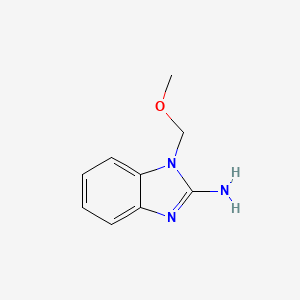
![2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde](/img/structure/B14672893.png)

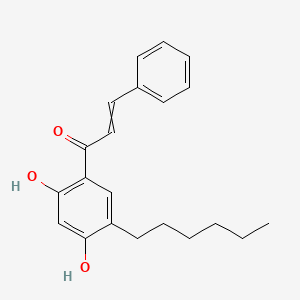
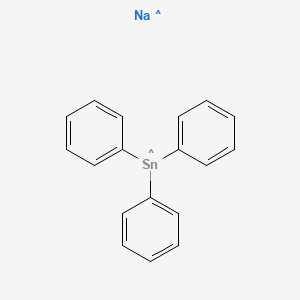
![2,2'-(Ethane-1,2-diylbis{[2-(hydroxyamino)-2-oxoethyl]azanediyl})diacetic acid](/img/structure/B14672903.png)

